molecular formula C12H17ClN2 B8567921 2-(Aminomethyl)-1-(4-chlorobenzyl)pyrrolidine

2-(Aminomethyl)-1-(4-chlorobenzyl)pyrrolidine

Cat. No. B8567921
M. Wt: 224.73 g/mol
InChI Key: ZBIQUHZPSAZOIM-UHFFFAOYSA-N
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Patent
US04158060

Procedure details

500 ml of anhydrous tetrahydrofurane and 23.4 g (0.615 mol) of the double hydride of lithium and aluminum are introduced into a reactor equipped with a mechanical stirrer, and a solution of 27.3 g (0.108 mol) of 1-p-chlorobenzyl-2-nitromethylene-pyrrolidine in 1,000 ml of tetrahydrofurane is then added slowly. The reaction mixture is heated at the reflux temperature for 12 hours and then cooled, and 53 ml of water are added dropwise, followed by 53 ml of 20% strength sodium hydroxide solution and finally 53 ml of water. The precipitate is filtered off and extracted with 500 ml of ether. The ether solution is combined with the filtrate and dried over magnesium sulphate, the solvents are evaporated and the residue is distilled under reduced pressure. 19.5 g (yield: 80.2%) of 2-aminomethyl-1-p-chlorobenzyl-pyrrolidine distilling at 118°-120° under a pressure of 0.06 mm of mercury are obtained.
Name
1-p-chlorobenzyl-2-nitromethylene-pyrrolidine
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
53 mL
Type
solvent
Reaction Step Four
Name
Quantity
53 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Li].[Al].[Cl:4][C:5]1[CH:20]=[CH:19][C:8]([CH2:9][N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[CH:15][N+:16]([O-])=O)=[CH:7][CH:6]=1.[OH-].[Na+]>O1CCCC1.O>[NH2:16][CH2:15][CH:11]1[CH2:12][CH2:13][CH2:14][N:10]1[CH2:9][C:8]1[CH:7]=[CH:6][C:5]([Cl:4])=[CH:20][CH:19]=1 |f:4.5,^1:1|

Inputs

Step One
Name
1-p-chlorobenzyl-2-nitromethylene-pyrrolidine
Quantity
27.3 g
Type
reactant
Smiles
ClC1=CC=C(CN2C(CCC2)=C[N+](=O)[O-])C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
23.4 g
Type
reactant
Smiles
[H-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
53 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
53 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated at the reflux temperature for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvents are evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCC1N(CCC1)CC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 80.2%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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